molecular formula C16H17NO2S B1318442 N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 895933-27-4

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No. B1318442
CAS RN: 895933-27-4
M. Wt: 287.4 g/mol
InChI Key: SUKWXOCKHYWPTE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide, also known as “NAP-EMT”, is an organic compound that is a member of the thiophene family. It is a heterocyclic aromatic compound composed of four carbon atoms, one sulfur atom, and two nitrogen atoms. NAP-EMT is a key component in a variety of synthetic organic compounds, and has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • Research by (Polo-Cuadrado et al., 2021) focused on the crystal structure of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, through X-ray diffraction and DFT studies. This type of analysis is crucial for understanding molecular properties and interactions.

Applications in Dye Synthesis

  • (Iyun et al., 2015) investigated compounds with a structure similar to N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide for dyeing polyester fibers, indicating potential use in textile industry.

Biomedical Research

  • A study by (Saeed et al., 2022) on N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound with structural similarities, revealed its potential as a multitarget-directed ligand in enzyme inhibition. This suggests possible biomedical applications of N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide in drug development and therapy.

Potential in Antimicrobial and Anticancer Activities

properties

IUPAC Name

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-4-14-11(3)20-9-15(14)16(19)17-13-7-5-12(6-8-13)10(2)18/h5-9H,4H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKWXOCKHYWPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194354
Record name N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895933-27-4
Record name N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895933-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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